Product packaging for 5-bromo-4-ethyl-1,3-thiazole(Cat. No.:CAS No. 1243839-01-1)

5-bromo-4-ethyl-1,3-thiazole

Cat. No.: B6281527
CAS No.: 1243839-01-1
M. Wt: 192.1
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Description

5-Bromo-4-ethyl-1,3-thiazole ( 1243839-01-1) is a brominated heterocyclic compound with the molecular formula C5H6BrNS and a molecular weight of 192.08 g/mol . This chemical is offered with a typical purity of 98% and is classified as a Heterocyclic Building Block, a class of compounds essential in medicinal chemistry and drug discovery for constructing more complex molecular architectures . The thiazole ring is a privileged scaffold in pharmaceutical research, known for its presence in compounds with diverse biological activities . Specifically, thiazole derivatives are key intermediates in the design and synthesis of novel investigational agents, such as c-Met kinase inhibitors, which are a significant focus in oncology research . The reactive bromine atom on the thiazole ring, along with the ethyl substituent, makes this compound a versatile precursor for further chemical modifications, including metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in drug candidate series . This product is provided for research and development purposes only. It is not intended for human or diagnostic use.

Properties

CAS No.

1243839-01-1

Molecular Formula

C5H6BrNS

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Synthesis and Characterization

The synthesis of 5-bromo-4-ethyl-1,3-thiazole can be achieved through various synthetic routes. One reported method involves the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide, followed by hydrogenation over spongy nickel to introduce the ethyl group. smolecule.com Alternative approaches may involve the direct bromination of a 4-ethyl-1,3-thiazole precursor. The characterization of this compound would typically involve standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₆BrNS
Molecular Weight192.08 g/mol
AppearanceNot explicitly stated, but thiazole (B1198619) itself is a pale yellow liquid. wikipedia.org
SMILESCCC1=C(SC=N1)Br
InChI KeyASRGRASILZWIRJ-UHFFFAOYSA-N

Data sourced from a commercially available, though not peer-reviewed, source. smolecule.com

¹H NMR Spectroscopy: Protons on the ethyl group would exhibit characteristic splitting patterns (a triplet and a quartet). The proton on the thiazole ring would appear as a singlet in a specific chemical shift range indicative of its aromatic environment.

¹³C NMR Spectroscopy: The spectrum would show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H stretching and bending vibrations of the ethyl group and the aromatic ring, as well as C=N and C-S stretching vibrations of the thiazole ring.

Chemical Reactivity and Derivatization of 5 Bromo 4 Ethyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the C-5 Bromine Center

The bromine atom on the thiazole (B1198619) ring is an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the direct introduction of nitrogen, sulfur, and carbon-based nucleophiles at the C-5 position.

The C-5 bromine of 5-bromo-4-ethyl-1,3-thiazole can be displaced by various nitrogen and sulfur nucleophiles. The electron-rich nature of amines and thiols allows them to readily attack the electrophilic C-5 carbon of the thiazole ring, leading to the formation of new C-N and C-S bonds, respectively. smolecule.com These substitution reactions are fundamental for synthesizing a range of thiazole derivatives. smolecule.com

For instance, reactions with primary or secondary amines yield 5-amino-4-ethyl-1,3-thiazole derivatives, while reactions with thiols or their corresponding thiolates produce 5-thioether-substituted thiazoles. The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the reaction by deprotonating the nucleophile.

Table 1: Examples of Nucleophilic Substitution with Amines and Thiols This table is illustrative, based on the general reactivity of brominated thiazoles.

Nucleophile Product Structure Product Name
R-NH₂ N-substituted-4-ethyl-1,3-thiazol-5-amine

The introduction of a carbon-based functional group at the C-5 position can be achieved through nucleophilic substitution with carbon nucleophiles. A key example is the cyanation reaction, which replaces the bromine atom with a nitrile group (-CN). This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings.

A common method for the cyanation of aryl bromides involves the use of copper(I) cyanide (CuCN) or potassium cyanide (KCN), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com For example, the cyanation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester is successfully achieved using cuprous cyanide. google.com More modern methods, such as organophotoredox-assisted cyanation, offer alternative routes under milder conditions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the derivatization of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. cdnsciencepub.comnih.gov this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C-5 position. semanticscholar.orgarpgweb.com

The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. cdnsciencepub.com The catalytic cycle typically involves a palladium(0) species, a base, and a suitable solvent system.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiazoles

Component Example Purpose Source
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand Catalyzes the C-C bond formation cdnsciencepub.comsemanticscholar.org
Boronic Acid/Ester Arylboronic acid (e.g., Phenylboronic acid) Provides the new carbon fragment semanticscholar.orgarpgweb.com
Base K₂CO₃, Cs₂CO₃, KOH Activates the organoboron species cdnsciencepub.comarpgweb.com

| Solvent | DMF/Water, Toluene, Water | Reaction medium | cdnsciencepub.comsemanticscholar.org |

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an aryl halide with an amine. In the context of this compound, this reaction provides a direct and efficient route to synthesize a diverse range of 5-amino-4-ethyl-1,3-thiazole derivatives. researchgate.netlookchem.com

The reaction is highly versatile, accommodating a broad scope of amine coupling partners, including primary and secondary anilines, and various heterocyclic amines. lookchem.comacs.org The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields. Ligands such as XantPhos are often effective for the amination of 5-bromothiazoles. lookchem.com

Table 3: Buchwald-Hartwig Amination of 5-Bromothiazoles

Amine Partner Catalyst/Ligand Base Product Type Yield Source
Diarylamines Pd₂(dba)₃ / XantPhos NaOtBu 5-(N,N-diaryl)aminothiazole Good researchgate.netlookchem.com
N-methylaniline Pd₂(dba)₃ / XantPhos NaOtBu 5-(N-methyl-N-phenyl)aminothiazole Moderate to Good lookchem.com

Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods further expand the synthetic utility of this compound.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper salts in the presence of an amine base, would allow for the synthesis of 5-alkynyl-4-ethyl-1,3-thiazoles. acs.orgnih.gov These alkynylated products are valuable intermediates for creating more complex structures, including conjugated systems and other heterocycles. wikipedia.org

The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane (organotin compound) with an organic halide. rsc.org This method is effective for creating C-C bonds and can be applied to this compound to couple it with various organostannane reagents. researchgate.netjcu.edu.au Although effective, the toxicity of the organotin byproducts is a notable drawback of this method. rsc.org

Emerging Catalytic Systems for Halogenated Thiazoles

Recent advancements in catalysis have provided novel methods for the functionalization of halogenated thiazoles, including this compound. These emerging systems offer improved efficiency, selectivity, and substrate scope compared to traditional methods.

Transition-metal-catalyzed cross-coupling reactions are particularly prominent. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings allow for the introduction of aryl and other carbon-based substituents at the C5 position by replacing the bromine atom. evitachem.comresearchgate.net Ligand-free palladium acetate (B1210297) has been shown to be highly efficient in the direct arylation of thiazole derivatives. researchgate.net The reactivity in these couplings can be influenced by the specific position of the halogen on the thiazole ring, with hydrolysis and deboronation being potential side reactions in Suzuki-Miyaura couplings of thiazoleboronic esters. researchgate.net

Cobalt-catalyzed C-H functionalization has also emerged as a powerful tool. rsc.orgrsc.org A unified cobalt catalytic system can achieve both ortho-selective alkylation and allylation of 2-arylthiazoles, highlighting the potential for regioselective modifications. rsc.orgrsc.org Furthermore, copper-catalyzed methods have been developed for the arylation of heterocycle C-H bonds, providing an alternative to palladium-based systems. organic-chemistry.org

Biocatalysis using halogenase enzymes presents a green and selective method for the halogenation of 2-aminothiazoles, which can then undergo further transition metal-assisted C-C bond-forming reactions under mild, aqueous conditions. acs.org Additionally, novel multi-functional and magnetic catalytic nanosystems are being explored for the one-pot synthesis of 2-aminothiazoles, utilizing reagents like trichloroisocyanuric acid as a green halogen source. nih.gov

Table 1: Emerging Catalytic Systems for Halogenated Thiazoles

Catalytic System Reaction Type Description
Palladium-based catalysts Cross-coupling (e.g., Suzuki, Stille) Enables arylation at the C5 position. Ligand-free systems show high efficiency. evitachem.comresearchgate.netresearchgate.net
Cobalt-based catalysts C-H Functionalization Allows for regioselective ortho-alkylation and allylation of arylthiazoles. rsc.orgrsc.org
Copper-based catalysts C-H Arylation Provides an alternative to palladium for the arylation of heterocycle C-H bonds. organic-chemistry.org
Halogenase enzymes Biocatalytic Halogenation Offers a green and selective method for halogenating aminothiazoles. acs.org
Nanocatalysts One-pot Synthesis Facilitates the synthesis of aminothiazoles using green halogenating agents. nih.gov

Electrophilic Aromatic Substitution and Directed Metalation/Lithiation

The electronic nature of the thiazole ring in this compound influences its reactivity towards electrophiles and its propensity for directed metalation.

The thiazole ring is susceptible to electrophilic aromatic substitution. The π-electron density is highest at the C5 position, making it the primary site for electrophilic attack. wikipedia.org However, in this compound, this position is already occupied. Bromination of other substituted thiazoles has been shown to occur regioselectively at the C5 position. researchgate.net

Lithiation offers a powerful strategy for regioselective functionalization. The acidity of the thiazole ring protons generally follows the order H-5 > H-2 > H-4. acs.org Therefore, in the absence of other directing groups, deprotonation with strong bases like organolithium reagents occurs preferentially at the C2 position, as the C5 position is blocked by the bromine atom. wikipedia.org This allows for the introduction of various electrophiles at this site. For instance, lithiation of 2-bromothiazole (B21250) derivatives with lithium diisopropylamide (LDA) followed by treatment with an electrophile can lead to functionalization at the C2 position. growingscience.com

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides the deprotonation of an adjacent position on an aromatic ring. wikipedia.orguwindsor.ca While the thiazole ring itself can direct metalation, external DMGs can also be employed for enhanced control. The general principle involves the coordination of an organolithium reagent to a heteroatom-containing DMG, leading to deprotonation at the ortho position. wikipedia.orgacs.org

In the context of thiazoles, the nitrogen atom of the ring can act as a Lewis base, directing lithiation to the C2 position. wikipedia.org However, for derivatization at other positions, specific strategies are required. For example, in aryl azoles, ortho-selective metalation at the aryl ring can be challenging due to the competitive metalation of the more acidic heterocycle. nih.gov The use of sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve highly regioselective ortho-magnesiation of aryl azoles. nih.gov

Metal-halogen exchange is another important strategy. Treatment of brominated thiazoles with organolithium reagents like n-butyllithium can lead to the formation of a lithiated thiazole intermediate, which can then react with various electrophiles. wikipedia.orggrowingscience.com For instance, lithiation of a 4-bromothiazole (B1332970) derivative with n-BuLi followed by quenching with iodine has been used to synthesize the corresponding 4-iodothiazole. growingscience.com

Table 2: Regioselective Functionalization Strategies

Strategy Reagent(s) Position Functionalized Description
Electrophilic Substitution Electrophile (e.g., Br₂) C5 (if unsubstituted) The C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgresearchgate.net
Direct Lithiation Organolithium base (e.g., LDA) C2 In 5-bromo-thiazoles, the C2 proton is the most acidic after the C5 position is blocked. wikipedia.orgacs.org
Directed Ortho-Metalation DMG + Organolithium base Ortho to DMG A directing group guides deprotonation to an adjacent position. wikipedia.orguwindsor.canih.gov
Metal-Halogen Exchange Organolithium base (e.g., n-BuLi) C5 (replaces Br) The bromine atom is exchanged for a lithium atom, which can then react with electrophiles. wikipedia.orggrowingscience.com

Functional Group Transformations of the Ethyl Moiety at C-4

The ethyl group at the C4 position of this compound offers another site for chemical modification, although it is generally less reactive than the thiazole ring itself. Transformations of this group typically require more forcing conditions or specific activation.

It is important to note that such reactions would need to be carefully controlled to avoid competing reactions on the more reactive thiazole ring, such as ring opening or substitution.

Table 3: Mentioned Compounds

Compound Name
This compound
2-aminothiazole
Thiazoleboronic esters
2-arylthiazoles
2-bromothiazole
4-bromothiazole
4-iodothiazole
Aryl azoles
TMPMgBu
n-butyllithium
Lithium diisopropylamide
Trichloroisocyanuric acid

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Ethyl 1,3 Thiazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-bromo-4-ethyl-1,3-thiazole can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring and the protons of the ethyl group. The single proton at the C2 position of the thiazole ring would likely appear as a singlet in the downfield region, characteristic of protons in electron-deficient aromatic systems. iucr.org The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the adjacent methylene protons.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the bromine substituent. The C5 carbon, being directly attached to the bromine atom, is expected to have a chemical shift in a range typical for carbon-bromine bonds. The signals for the ethyl group carbons would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Thiazole-H2~8.0-8.5 (singlet)~150-155
Thiazole-C4-~155-160
Thiazole-C5-~110-115
-CH₂-~2.8-3.2 (quartet)~20-25
-CH₃~1.2-1.5 (triplet)~12-16

Note: Predicted values are based on analyses of similar substituted thiazole structures. iucr.orgmdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To confirm the assignments from 1D NMR and elucidate the complete bonding network, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity within the ethyl group by showing a cross-peak between the methylene (-CH₂) and methyl (-CH₃) proton signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the ¹³C signals for the C2, methylene, and methyl groups based on their corresponding proton shifts. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations, which is critical for piecing together the molecular structure. Key expected correlations include those between the methylene protons and the thiazole ring carbons C4 and C5, and between the thiazole H2 proton and carbons C4 and C5. These correlations confirm the position of the ethyl group and the bromine atom on the thiazole ring. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. It can be used to confirm the conformation of the ethyl group relative to the thiazole ring. A potential NOE could be observed between the thiazole H2 proton and the methylene protons of the ethyl group, depending on the rotational conformation. nih.govescholarship.org

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₅H₆BrNS. HRMS would be used to confirm the monoisotopic mass of the molecular ion, which is a definitive piece of evidence for the compound's identity. researchgate.netacs.org The presence of bromine and sulfur would generate a characteristic isotopic pattern that further aids in confirmation. nih.gov

Table 2: Exact Mass Information for this compound

Property Value
Molecular FormulaC₅H₆BrNS
Monoisotopic Mass206.9459 Da
Isotopic PatternPresence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.

Fragmentation Patterns as Probes for Structural Features

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. rsc.org Plausible fragmentation pathways include:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺.

Loss of the ethyl group: Fragmentation could occur via the loss of an ethyl radical (•C₂H₅) to give an [M-29]⁺ peak, or through the loss of ethene (C₂H₄) via a rearrangement, resulting in an [M-28]⁺ peak.

Thiazole ring cleavage: The heterocyclic ring can undergo characteristic cleavage, leading to smaller fragment ions that are indicative of the thiazole core structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
207/209[C₅H₆BrNS]⁺˙ (Molecular Ion)
178/180[M - C₂H₅]⁺
128[M - Br]⁺

Note: m/z values correspond to the major isotopes. The presence of bromine results in doublet peaks separated by 2 Da.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound would display characteristic bands for the thiazole ring and the ethyl substituent.

C-H vibrations: Aromatic C-H stretching from the proton on the thiazole ring is expected above 3000 cm⁻¹. scialert.net Aliphatic C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹. scialert.net

C=N and C=C vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear in the 1600-1450 cm⁻¹ region. oatext.com

C-S vibrations: The C-S stretching modes of the thiazole ring are generally found in the 900-600 cm⁻¹ region. scialert.net

C-Br vibration: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically around 650-550 cm⁻¹.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3050
Aliphatic C-H Stretch2980-2850
Thiazole Ring (C=N, C=C) Stretch1600-1450
CH₂/CH₃ Bending1470-1370
C-S Stretch900-650
C-Br Stretch650-550

Note: Predicted values are based on analyses of similar substituted thiazole structures. scialert.netoatext.com

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is paramount to understanding the physical and chemical properties of a material. X-ray crystallography stands as the definitive method for elucidating this architecture. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related brominated thiazole structures provides significant insight into the likely conformational preferences and intermolecular interactions that govern the crystal packing of this compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state is a balance between intramolecular forces, which dictate the preferred geometry of the molecule itself, and intermolecular forces, which drive the efficient packing of molecules in the crystal lattice. For substituted thiazoles, a key conformational feature is the orientation of the substituents relative to the thiazole ring.

In the case of this compound, the ethyl group at the C4 position is the primary source of conformational flexibility. The rotation around the C4-C(ethyl) single bond determines the spatial disposition of the ethyl group's methyl and methylene protons relative to the thiazole ring. Studies on similar 4-substituted thiazoles have shown that the planarity of the substituent with respect to the heterocyclic ring is a critical factor. For instance, in related phenyl-substituted thiazoles, the dihedral angle between the thiazole and phenyl rings can vary significantly, influenced by the presence of other substituents that can lead to steric hindrance or intramolecular interactions. nih.govsmolecule.com

For this compound, it is anticipated that the ethyl group would adopt a conformation that minimizes steric clashes with the adjacent bromine atom at the C5 position and the sulfur atom of the thiazole ring. The electronic properties of the thiazole ring, influenced by the electron-withdrawing bromine atom and the electron-donating ethyl group, will also play a role in determining the most stable conformation. Computational modeling, in conjunction with experimental data from related structures, suggests that the ethyl group is likely to be oriented to reduce steric strain, though the precise torsion angles can only be definitively determined through experimental X-ray diffraction analysis.

Supramolecular Interactions and Crystal Packing

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a variety of non-covalent interactions. In the case of this compound, several types of supramolecular interactions are expected to play a crucial role in the crystal packing.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors like -OH or -NH groups, weaker C-H···N and C-H···S hydrogen bonds involving the ethyl and thiazole ring protons are possible. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal packing.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings, driven by electrostatic and van der Waals forces. The extent of π-π stacking is influenced by the presence of substituents on the ring. In some crystal structures of thiazole derivatives, these interactions lead to the formation of columnar or herringbone packing motifs.

The interplay of these various supramolecular interactions determines the final crystal packing arrangement. A detailed analysis of the crystal structure of this compound would involve identifying these interactions, quantifying their geometric parameters (distances and angles), and describing the resulting packing motif. Such an analysis would provide valuable information on the structure-property relationships of this compound.

Theoretical and Computational Studies on 5 Bromo 4 Ethyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 5-bromo-4-ethyl-1,3-thiazole, these methods can elucidate its electronic landscape, which is key to understanding its reactivity. Such calculations confirm molecular geometry and explore intermolecular potentials. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is frequently employed for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For thiazole (B1198619) derivatives, methods like DFT using the B3LYP functional with a 6-31G(d,p) or 6–311++G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The geometry optimization of this compound would yield precise information on bond lengths, bond angles, and dihedral angles. The thiazole ring is aromatic and thus largely planar. wikipedia.org The optimized geometry provides the foundation for all other computational property predictions. For instance, the calculated natural charge on the sulfur atom can indicate its electropositive nature, which can be influenced by the attached substituents. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is representative of typical values for substituted thiazoles and is provided for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond Lengths C2-N31.31 Å
N3-C41.38 Å
C4-C51.37 Å
C5-S11.72 Å
S1-C21.73 Å
C4-C(ethyl)1.51 Å
C5-Br1.88 Å
Bond Angles C2-N3-C4110.5°
N3-C4-C5115.0°
C4-C5-S1111.5°
C5-S1-C291.0°
S1-C2-N3112.0°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-donating ethyl group at the C4 position is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom at the C5 position would lower the energy of both orbitals, particularly the LUMO. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Generally, the HOMO and LUMO in thiazole systems are localized over the π-system of the ring. nih.gov

Table 2: Representative FMO Properties for a Substituted Thiazole Note: Energy values are illustrative and based on calculations for analogous thiazole systems. nih.govnih.gov

ParameterDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.95
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.20
ΔE (Gap) HOMO-LUMO Energy Gap4.75

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of a reaction's progress can be developed.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleetingly formed as reactants transform into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other degrees of freedom.

For the synthesis of this compound, which could be formed via a variation of the Hantzsch thiazole synthesis, DFT calculations can be used to model the structures of the transition states for each step of the reaction. researchgate.net For instance, in the cyclization step, the TS would involve the formation of the C-S or C-N bond that closes the ring. The energy of this TS determines the activation energy and thus the rate of the reaction.

By identifying all reactants, intermediates, transition states, and products, an energy landscape or reaction profile diagram can be constructed. This map provides a quantitative description of the reaction mechanism. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling establishes quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) by correlating computed molecular descriptors with experimental data. This approach allows for the prediction of the properties and reactivity of new, unsynthesized molecules.

For this compound, quantum chemical parameters derived from DFT calculations can serve as powerful molecular descriptors. These include:

FMO Energies (HOMO, LUMO, Gap): Correlate with chemical reactivity and susceptibility to electronic excitation.

Atomic Charges: Reveal the most electropositive and electronegative sites, predicting interactions with other polar molecules or ions. nih.gov

Molecular Electrostatic Potential (MEP): Maps the charge distribution to visualize regions prone to electrophilic or nucleophilic attack.

By building a model based on a series of related thiazole derivatives, one could predict the reactivity of this compound in a specific reaction or its potential biological activity. academie-sciences.frnih.gov For example, the inhibitory activity of thiazole derivatives against certain enzymes has been successfully modeled using docking simulations and by correlating binding affinity with computed electronic properties. academie-sciences.frnih.gov This predictive power makes in silico modeling a vital component in the rational design of new functional molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

The correlation between theoretically predicted spectroscopic data and experimentally obtained spectra is a cornerstone of modern chemical analysis. This synergy allows for the validation of computational models and provides a deeper understanding of the molecular structure and electronic properties of a compound. For this compound, this would involve the use of quantum chemical calculations to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, which would then be compared against laboratory measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for this compound can be calculated using various computational methods, with Density Functional Theory (DFT) being a popular and effective choice. The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR spectra would then be compared to experimental spectra. A strong correlation between the calculated and observed chemical shifts would confirm the proposed molecular structure. Discrepancies could indicate the presence of conformational isomers, solvent effects, or limitations of the computational method.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H on C2Data not availableData not available
CH₂ of ethylData not availableData not available
CH₃ of ethylData not availableData not available

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
CH₂ of ethylData not availableData not available
CH₃ of ethylData not availableData not available

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies for this compound can be computed to predict its IR and Raman spectra. The methodology involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule.

Intensity Prediction: The intensities of the IR and Raman bands are also calculated to aid in the interpretation of the spectra.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. A detailed comparison between the predicted and experimental IR and Raman spectra would allow for the assignment of specific vibrational modes to the observed absorption bands.

Table 3: Hypothetical Correlation of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=N stretchData not availableData not available
C-S stretchData not availableData not available
C-Br stretchData not availableData not available
C-H stretch (ethyl)Data not availableData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules like this compound. The process includes:

Excited State Calculation: TD-DFT is used to calculate the energies of the electronic transitions from the ground state to various excited states.

Oscillator Strength Calculation: The oscillator strength for each transition is calculated, which is related to the intensity of the absorption band.

The predicted absorption maxima (λ_max) and their corresponding intensities can then be compared with the experimental UV-Vis spectrum. This comparison provides insights into the electronic structure of the molecule and the nature of its electronic transitions.

Table 4: Hypothetical Comparison of Predicted and Experimental UV-Vis Absorption Maxima (λ_max, nm) for this compound

TransitionPredicted λ_max (nm)Experimental λ_max (nm)
π → πData not availableData not available
n → πData not availableData not available

Applications of 5 Bromo 4 Ethyl 1,3 Thiazole As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the carbon-bromine bond in 5-bromo-4-ethyl-1,3-thiazole makes it an ideal starting point for building sophisticated heterocyclic structures, including polysubstituted thiazoles and elaborate fused-ring systems.

The bromine atom at the 5-position of the thiazole (B1198619) ring is a key functional handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. By employing different coupling partners, a wide array of substituents can be introduced at this position, leading to a diverse library of polysubstituted thiazoles.

Palladium-catalyzed reactions are particularly prominent in this context. Methodologies such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions allow for the precise installation of aryl, vinyl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and is compatible with a wide range of functional groups. cdnsciencepub.comnih.gov This approach can be used to synthesize 5-aryl- or 5-heteroaryl-4-ethyl-1,3-thiazoles.

Stille Coupling: The Stille reaction couples the bromo-thiazole with an organotin compound (organostannane). wikipedia.org Like the Suzuki reaction, it is a powerful tool for C-C bond formation, though the toxicity of the tin reagents is a consideration.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira reaction is employed, which couples the bromo-thiazole with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is instrumental in creating thiazole-containing enynes and other conjugated systems.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon bond and introducing a vinyl group onto the thiazole ring. organic-chemistry.orgbeilstein-journals.org

The strategic application of these reactions enables the synthesis of thiazole derivatives with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂ Thiazole-Aryl/Vinyl Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Stille R-Sn(Alkyl)₃ Thiazole-Aryl/Vinyl Pd catalyst
Sonogashira R-C≡C-H Thiazole-Alkynyl Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine)
Heck Alkene Thiazole-Vinyl Pd catalyst, Base

The functionalized thiazoles synthesized via cross-coupling reactions can serve as intermediates for the construction of more complex polycyclic structures. By choosing coupling partners that contain additional reactive functional groups, subsequent intramolecular cyclization reactions can be triggered to form fused heterocyclic systems. For example, a substituent introduced via a Suzuki coupling could contain a carboxylic acid or an amino group, which could then react with a group on the thiazole or its side chain to form a new ring.

This strategy allows for the creation of novel ring systems where the thiazole is annulated to other heterocyclic or carbocyclic moieties. Such fused systems are of significant interest in medicinal chemistry due to their rigid conformations and potential to interact with biological targets.

Furthermore, this compound can be incorporated into macrocyclic structures. This can be achieved through multi-step synthetic sequences where two or more thiazole units are linked together by flexible or rigid spacers. The final macrocyclization step often involves a ring-closing reaction, such as a metathesis or a coupling reaction, to form the large ring structure.

Advanced Materials Science Precursors

The thiazole moiety is a component of various functional organic materials due to its electronic properties and environmental stability. This compound serves as a foundational building block for creating monomers and linkers used in the synthesis of specialty polymers and organic frameworks.

To be used in polymer synthesis, a molecule must typically possess at least two reactive sites to allow for chain propagation. This compound can be converted into such a monomer through functionalization. For instance, a palladium-catalyzed cross-coupling reaction can be used not only to replace the bromine but also to introduce another reactive group.

For example, a Sonogashira coupling could introduce a terminal alkyne, creating a molecule with two different reactive handles. Alternatively, a Suzuki coupling with a diboronic ester could attach a second reactive site. The resulting bifunctional thiazole-containing molecule can then be used as a monomer in polymerization reactions, such as polycondensation or addition polymerization, to create specialty polymers with the thiazole unit integrated into the polymer backbone. These polymers may exhibit interesting optical, electronic, or thermal properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks (linkers) and nodes. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

Thiazole-containing linkers are of interest for the construction of MOFs and COFs. The nitrogen atom in the thiazole ring can act as a coordination site for metal ions in MOFs. By converting this compound into a di- or tri-topic linker (e.g., by performing Suzuki couplings at the bromine position to attach carboxylic acid or pyridine groups), it can be used as a strut in the self-assembly process of these frameworks. The inclusion of the thiazole unit can influence the framework's porosity, stability, and functional properties, such as luminescence or catalytic activity.

Ligand Design and Coordination Chemistry

The 1,3-thiazole ring contains a nitrogen atom that possesses a lone pair of electrons, making it a potential coordination site for metal ions. researchgate.netresearchgate.net This allows for the use of thiazole derivatives as ligands in coordination chemistry. This compound can be elaborated into more complex ligand structures.

By introducing other coordinating groups onto the thiazole scaffold, multidentate ligands can be designed. For example, a substituent bearing a pyridine, amine, or phosphine (B1218219) group could be attached at the 5-position via a cross-coupling reaction. This would result in a bidentate or tridentate ligand capable of forming stable chelate complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the thiazole ring, which in turn influences their catalytic activity, magnetic properties, or photophysical behavior.

Thiazole Derivatives as Ligands in Organometallic Catalysis

Thiazole-containing ligands have proven to be effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The nitrogen atom of the thiazole ring can coordinate to the metal center, influencing its catalytic activity.

The general approach to synthesizing thiazole-based ligands often involves the functionalization of a pre-existing thiazole core. For a molecule like this compound, the bromine atom is a key site for modification. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, or Stille couplings, can be employed to attach various organic groups at this position. For instance, coupling with a pyridylboronic acid could yield a bidentate N,N'-ligand, analogous to the well-known bipyridine ligands. The ethyl group at the 4-position can provide steric bulk, which can be advantageous in controlling the coordination sphere of the metal and influencing the selectivity of the catalytic reaction.

While specific data on ligands from this compound is scarce, studies on similar structures, such as phenylthiazoles, have demonstrated their utility. For example, palladium(II) complexes of phenylthiazole ligands have been synthesized and characterized, showing their potential as catalysts in Suzuki-Miyaura reactions. These complexes often feature coordination through the thiazole nitrogen and, in some cases, through a C-H activation of an adjacent aryl group.

Catalyst System Reaction Type Key Features
Palladium/Thiazole-phosphineSuzuki-Miyaura CouplingEfficient for aryl-aryl bond formation.
Palladium/Bidentate ThiazoleHeck CouplingUsed for carbon-carbon bond formation between alkenes and aryl halides.
Rhodium/Chiral Thiazole-oxazolineAsymmetric HydrogenationEnables the synthesis of chiral molecules with high enantioselectivity.

This table represents potential applications of thiazole-based ligands in catalysis, extrapolated from the broader class of thiazole derivatives.

Metal Complex Formation and Characterization

The formation of metal complexes is a critical step in the development of new catalysts. Thiazole derivatives typically coordinate to metal ions through the lone pair of electrons on the nitrogen atom. The sulfur atom in the thiazole ring is generally considered a poor coordinator. The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Synthesis of Metal Complexes: The synthesis of metal complexes with thiazole-based ligands generally involves reacting the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. The stoichiometry of the reaction can be controlled to obtain complexes with different ligand-to-metal ratios.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal center.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds in the thiazole ring upon complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern.

Elemental Analysis: Provides the percentage composition of elements in the complex, which helps in confirming its empirical formula.

Complex Type Metal Ion Coordination Geometry Potential Catalytic Application
[M(thiazole-ligand)2Cl2]Pd(II), Pt(II)Square PlanarCross-coupling reactions
[M(bidentate-thiazole)3]2+Fe(II), Ru(II)OctahedralOxidation catalysis
[Cu(thiazole-ligand)4]2+Cu(II)Tetrahedral/Square PlanarLewis acid catalysis

This table illustrates hypothetical metal complexes that could be formed with ligands derived from this compound, based on known coordination chemistry of similar ligands.

Future Research Directions and Unexplored Potential of 5 Bromo 4 Ethyl 1,3 Thiazole

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical Hantzsch synthesis remains a foundational method for creating the thiazole (B1198619) core, but future research should focus on developing more efficient, selective, and environmentally benign routes to 5-bromo-4-ethyl-1,3-thiazole and its derivatives. youtube.com

Green Chemistry Approaches: Conventional synthetic methods often rely on hazardous reagents and generate significant chemical waste. researchgate.netresearchgate.net Future methodologies should incorporate principles of green chemistry, such as the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net Promising avenues include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can dramatically reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating. bepls.comfigshare.com

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthesis. researchgate.netbepls.commdpi.com

Advanced Catalytic Systems: Modern catalytic methods offer pathways to greater precision and efficiency. Research into palladium-catalyzed C-H activation, for example, could enable the direct and regioselective introduction of the ethyl group onto a pre-brominated thiazole core, or vice-versa, potentially bypassing multi-step classical syntheses. researchgate.netresearchgate.net The development of one-pot, multi-component reactions, where multiple bonds are formed in a single operation, represents another frontier for creating complex thiazole derivatives with high atom economy. bepls.comresearchgate.net

A comparative table of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional Hantzsch SynthesisFuture Green Methodologies
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonication
Solvents Volatile organic compounds (e.g., ethanol, DMF)Water, Ionic Liquids, Deep Eutectic Solvents
Catalysis Often stoichiometric reagentsRecyclable heterogeneous catalysts
Efficiency Multi-step, longer reaction timesOne-pot reactions, rapid synthesis
Waste Significant solvent and reagent wasteMinimized waste, higher atom economy

Exploration of Underutilized Reactivity Pathways

The chemical reactivity of this compound is far from fully explored. The C5-bromo substituent serves as a versatile chemical handle for a wide array of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The C(sp²)-Br bond at the 5-position is an ideal electrophilic partner for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. wikipedia.org While these reactions are well-established for other bromo-heterocycles, their systematic application to this compound is a significant area for future work. nih.govresearchgate.net This would allow for the synthesis of a vast library of novel derivatives by forming new carbon-carbon and carbon-heteroatom bonds. Key reactions to explore include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups. researchgate.net

Heck Coupling: Reaction with alkenes to append vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-thiazole derivatives.

Direct C-H Functionalization: While the C5 position is activated by the bromine atom, the C2 position of the thiazole ring possesses an acidic proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.orgpharmaguideline.com Future research could focus on developing selective C-H functionalization protocols that target the C2 position without disturbing the C5-bromo group, enabling orthogonal derivatization of the thiazole ring.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures due to the aromatic stability of the ring. wikipedia.org Investigating the dienophilic or dipolarophilic character of this compound could lead to novel synthetic routes for creating complex, fused heterocyclic systems that are otherwise difficult to access. nih.gov

The following table summarizes potential cross-coupling partners for derivatization.

Coupling ReactionReagent TypeResulting Functional Group
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidAryl/Heteroaryl
HeckAlkeneVinyl
SonogashiraTerminal AlkyneAlkynyl
Buchwald-HartwigAmineAmino
StilleOrganostannaneAlkyl/Aryl

Advanced Characterization Techniques for Dynamic Processes

To fully understand and optimize the novel synthetic and reactivity pathways of this compound, the application of advanced characterization techniques is essential. These methods can provide deep insights into reaction mechanisms, kinetics, and the subtle structural and electronic properties of the molecule and its derivatives.

Real-Time Reaction Monitoring: Techniques like low-field Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented for real-time, in-situ monitoring of reaction kinetics. analytik.news This would allow for precise optimization of reaction conditions (temperature, catalyst loading, etc.) for both the synthesis of the parent compound and its subsequent derivatization, leading to improved yields and minimized side-product formation.

Advanced NMR and Spectroscopic Methods: Comprehensive structural elucidation of novel derivatives will require a suite of modern spectroscopic tools. Two-dimensional NMR experiments (such as HMQC, HMBC, and NOESY) are crucial for unambiguously assigning the structure of complex products. nih.gov Furthermore, fluorescence and absorption spectroscopy could be used to characterize the photophysical properties of new derivatives, particularly for applications in materials science. researchgate.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful predictive tools. researchgate.net Future research should leverage these techniques to:

Calculate the electron density at different positions of the thiazole ring to predict reactivity towards electrophilic and nucleophilic reagents. wikipedia.org

Model transition states of potential reactions to elucidate mechanisms and predict the feasibility of new transformations.

Predict the electronic and optical properties (e.g., HOMO/LUMO energy levels) of novel derivatives to guide the design of materials with specific functions. nih.gov

Expansion into Emerging Fields of Organic Chemistry and Materials Science

The unique electronic and structural features of this compound make it a promising building block for applications beyond traditional organic synthesis, extending into medicinal chemistry and materials science.

Medicinal Chemistry: The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govbohrium.com The this compound core could serve as a starting point for the development of new therapeutic agents. The bromine atom allows for the strategic introduction of various functional groups to modulate pharmacological activity and pharmacokinetic properties. researchgate.net

Organic Electronics: Thiazole-containing molecules are known to be effective organic semiconductors. nih.govresearchgate.net The electron-withdrawing nature of the imine (C=N) bond within the thiazole ring makes it an excellent electron-accepting unit. researchgate.net By incorporating this compound into larger conjugated systems via cross-coupling reactions, it is possible to design and synthesize novel small molecules and polymers for various electronic applications:

Organic Field-Effect Transistors (OFETs): Thiazole-based polymers have shown promise as semiconductor layers in OFETs. nih.govacs.org

Organic Solar Cells (OSCs): The electron-accepting properties are valuable for creating donor-acceptor materials used in the active layer of OSCs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives can be used as components in the emissive or charge-transport layers of OLED devices. researchgate.net

The specific substitution of this compound may offer advantages in tuning the solubility, morphology, and electronic properties of these advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-4-ethyl-1,3-thiazole?

  • Methodology : The compound can be synthesized via bromination of a 4-ethyl-1,3-thiazole precursor. For example, bromoethyl groups are introduced using reagents like bromine or N-bromosuccinimide (NBS) under reflux conditions in solvents such as chloroform or toluene. A base like potassium carbonate (K₂CO₃) may be employed to neutralize byproducts . Purification is typically achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring integrity. For example, the ethyl group’s protons appear as a triplet-quartet pattern (~1.3 ppm for CH₃, ~2.5 ppm for CH₂) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 206.11 for [M⁺]) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, using software like SHELX for refinement .

Q. What key physicochemical properties define this compound?

  • Data :

  • Molecular weight: 206.11 g/mol.
  • LogP (XLogP3): ~2.3, indicating moderate hydrophobicity.
  • Stability: Sensitive to light and moisture; store under inert conditions .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed for this compound derivatives?

  • Methodology : Use SHELX software to refine twinned or disordered data. Compare with analogous structures (e.g., bromophenyl-thiazole derivatives) to identify common packing motifs. For example, π-π interactions between thiazole rings may stabilize the crystal lattice .

Q. What strategies optimize nucleophilic substitution reactions at the bromine site?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Lewis acids (e.g., CuI) facilitate halogen displacement.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify ideal conditions .

Q. How does substitution patterning influence bioactivity in thiazole derivatives?

  • Structure-Activity Relationship (SAR) :

SubstituentBioactivity TrendReference
BromoethylEnhanced enzyme inhibition
MethylReduced cytotoxicity
  • Approach : Compare inhibitory IC₅₀ values against targets like kinases or proteases using enzyme-linked assays .

Q. How to resolve contradictions in NMR data interpretation?

  • Methodology :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with computational chemistry tools (e.g., density functional theory for chemical shift prediction) .

Q. What are the best practices for evaluating metabolic stability in biological studies?

  • Methodology :

  • In vitro assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • LC-MS/MS : Quantify parent compound and metabolites over time .

Methodological Notes

  • Synthetic Pitfalls : Bromination may yield side products (e.g., di-substituted derivatives); optimize stoichiometry and reaction time .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for similar thiazoles .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.